[[1-Amino-2-(4-chlorophenyl)ethylidene]amino] naphthalene-1-carboxylate
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Overview
Description
Chemical Reactions Analysis
CIL70 undergoes various chemical reactions, including:
Oxidation: This reaction involves the loss of electrons and can be facilitated by oxidizing agents such as hydrogen peroxide.
Reduction: This reaction involves the gain of electrons and can be facilitated by reducing agents such as sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
CIL70 has several scientific research applications:
Mechanism of Action
CIL70 induces cell death through a mechanism that does not involve the activation of caspase-3 or caspase-7 . Instead, it is associated with the regulation of lipid metabolism and the inhibition of the lipid-repair enzyme GPX4, leading to ferroptosis . This process involves extensive lipid peroxidation, which can be suppressed by iron chelators or lipophilic antioxidants .
Comparison with Similar Compounds
CIL70 is unique in its ability to induce cell death without activating caspase-3 or caspase-7 . Similar compounds include:
FIN56: Another specific inducer of ferroptosis that promotes the degradation of GPX4.
Erastin: Induces ferroptosis by inhibiting the cystine/glutamate antiporter.
These compounds share the ability to induce ferroptosis but differ in their specific molecular targets and pathways.
Properties
Molecular Formula |
C19H15ClN2O2 |
---|---|
Molecular Weight |
338.8 g/mol |
IUPAC Name |
[[1-amino-2-(4-chlorophenyl)ethylidene]amino] naphthalene-1-carboxylate |
InChI |
InChI=1S/C19H15ClN2O2/c20-15-10-8-13(9-11-15)12-18(21)22-24-19(23)17-7-3-5-14-4-1-2-6-16(14)17/h1-11H,12H2,(H2,21,22) |
InChI Key |
PDIPALLOXOFUBU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C(=O)ON=C(CC3=CC=C(C=C3)Cl)N |
Origin of Product |
United States |
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